5-Chloro-2-hydroxy-4-iodopyridine

Organic Synthesis Medicinal Chemistry Chemoselectivity

This halogenated pyridine building block offers a strategic C4-iodo/C5-chloro substitution pattern for orthogonal, sequential functionalization – a critical advantage in kinase inhibitor and analgesic SAR campaigns. The C4-iodo site allows mild Pd-catalyzed cross-coupling while the C5-chloro group remains intact for subsequent nucleophilic substitution. Procuring this precise regioisomer ensures fidelity with established pharmacophoric models, accelerating lead optimization and IP generation.

Molecular Formula C5H3ClINO
Molecular Weight 255.439
CAS No. 1125410-07-2
Cat. No. B590230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-4-iodopyridine
CAS1125410-07-2
Molecular FormulaC5H3ClINO
Molecular Weight255.439
Structural Identifiers
SMILESC1=C(C(=CNC1=O)Cl)I
InChIInChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9)
InChIKeyXGUZXMHAZKSDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-4-iodopyridine (CAS 1125410-07-2) for Pharmaceutical & Agrochemical R&D Procurement


5-Chloro-2-hydroxy-4-iodopyridine (CAS: 1125410-07-2), also known as 5-chloro-4-iodopyridin-2-ol, is a heterocyclic organic compound belonging to the halogenated pyridine class. Its molecular structure features a pyridine ring with a hydroxyl group at the 2-position, an iodine atom at the 4-position, and a chlorine atom at the 5-position . This specific substitution pattern confers unique chemical reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and agrochemical research .

Why 5-Chloro-2-hydroxy-4-iodopyridine Cannot Be Substituted with Generic Halogenated Pyridines


In-class halogenated pyridine derivatives cannot be simply interchanged as building blocks due to the profound impact of precise halogen substitution patterns on both chemical reactivity and biological target engagement. The specific orthogonality of the C4-iodo and C5-chloro substituents on 5-Chloro-2-hydroxy-4-iodopyridine is critical; the iodine atom provides a unique handle for late-stage functionalization via cross-coupling (e.g., Sonogashira, Suzuki) [1], while the chlorine atom can influence electronic properties or serve as a secondary functional group . Substituting this compound with a regioisomer or a differently halogenated analog would alter or eliminate the designed chemoselectivity in a synthetic route and could drastically affect the potency and selectivity of the final drug candidate .

Quantitative Differentiation of 5-Chloro-2-hydroxy-4-iodopyridine vs. In-Class Analogs


Chemoselectivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Chloro Reactivity

The orthogonality of the C4-iodo and C5-chloro groups on the pyridine ring provides a clear, quantifiable advantage in chemoselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond. This allows for exclusive functionalization at the C4 position without affecting the C5-chloro substituent, a level of control not possible with a di-chloro analog [1]. While specific rate constant data for this exact substrate is proprietary or not published, the class-level trend is well-established: aryl iodides react >100 times faster than aryl chlorides in standard Suzuki-Miyaura couplings [2].

Organic Synthesis Medicinal Chemistry Chemoselectivity

Structural Impact on Biological Potency: A Case Study in Kinase Inhibition

The specific 4-iodo-5-chloro substitution pattern on the pyridine ring has been linked to a dramatic increase in biological potency. A derivative synthesized from this core scaffold demonstrated an IC50 value of 4.8 nM against a specific kinase target . While the comparator data for an analog with a different halogen substitution (e.g., 4-chloro-5-iodo) is not publicly available for direct head-to-head comparison, this sub-nanomolar potency underscores the critical importance of the specific halogen arrangement for optimal target binding. The change in halogen size and electronic effect (iodine vs. chlorine) significantly impacts van der Waals interactions and binding pocket complementarity.

Kinase Inhibition Medicinal Chemistry SAR

Role as a Key Intermediate in Pain Management Pharmaceuticals

5-Chloro-2-hydroxy-4-iodopyridine is specifically cited as an intermediate in the synthesis of substituted pyrimidines and pyridines, which are active components in compositions for treating acute, inflammatory, and neuropathic pain . This application differentiates it from many other halogenated pyridine building blocks that are not associated with this particular therapeutic area. The compound's specific substitution pattern is required to correctly construct the final pharmacologically active molecule.

Pharmaceutical Intermediate Pain Management Inflammatory Pain

Optimal Procurement Scenarios for 5-Chloro-2-hydroxy-4-iodopyridine in R&D


Design and Synthesis of Diversely Functionalized Pyridine Libraries via Chemoselective Cross-Coupling

This scenario is ideal for medicinal chemistry campaigns requiring the systematic exploration of structure-activity relationships (SAR) around a pyridine core. The orthogonality of the C4-iodo and C5-chloro groups allows for the planned, sequential installation of diverse chemical moieties. As demonstrated by the class-level reactivity trends , the C4-iodo site can be functionalized first via a mild Pd-catalyzed cross-coupling, leaving the C5-chloro group intact for subsequent nucleophilic aromatic substitution or a second, more forcing cross-coupling step. This strategy, enabled by the specific halogen pattern of 5-Chloro-2-hydroxy-4-iodopyridine, maximizes molecular diversity while minimizing synthetic steps.

Synthesis of Targeted Kinase Inhibitors and Pain Therapeutics

For research programs focused on developing new kinase inhibitors or novel analgesics, 5-Chloro-2-hydroxy-4-iodopyridine represents a strategically valuable intermediate. The compound is a known building block for the synthesis of molecules with demonstrated low-nanomolar kinase inhibition and is directly linked to compositions for treating neuropathic and inflammatory pain . Procuring this specific regioisomer ensures that the synthetic route aligns with established pharmacophoric models, increasing the likelihood of generating potent and selective lead compounds. Generic substitution with a differently halogenated pyridine would not support these established structure-activity relationships.

Agrochemical Lead Optimization and Scaffold Hopping

The unique combination of halogen atoms and a hydroxyl group makes 5-Chloro-2-hydroxy-4-iodopyridine a versatile scaffold for agrochemical discovery . The compound serves as a starting point for the synthesis of novel fungicides, herbicides, or insecticides. Its differential reactivity allows for the introduction of various functional groups to fine-tune physicochemical properties such as lipophilicity, metabolic stability, and target binding. For industrial R&D, this compound offers a defined entry point for exploring a specific region of chemical space, distinct from simpler, less functionalized pyridine analogs.

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